7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its biological activity, particularly as an inhibitor of cyclin-dependent kinase 2, making it a subject of interest in cancer research and drug development.
7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can be sourced from various chemical suppliers and is classified as a pyrazolo[1,5-a]pyrimidine derivative. It is recognized for its structural features that include a pyrazole ring fused to a pyrimidine ring, which is characteristic of many biologically active compounds.
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves cyclocondensation reactions. A common approach includes the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds.
While comprehensive industrial production methods are not extensively documented, the general strategy involves scaling up laboratory synthesis while optimizing conditions for yield and cost-effectiveness .
The molecular formula of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is . The structure features:
Key Structural Data:
7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can participate in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halogens (e.g., chlorine) | Presence of catalysts |
The primary action mechanism of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2).
7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:
The foundational synthetic approach for constructing the pyrazolo[1,5‑a]pyrimidinone core involves the cyclocondensation reaction between β-ketoesters and aminopyrazole derivatives. This one-step methodology enables efficient assembly of the bicyclic heterocyclic system under acid- or base-catalyzed conditions. The general reaction employs commercially available β-ketoesters (e.g., ethyl acetoacetate) and 5-aminopyrazoles, heated in high-boiling solvents like 1,4-dioxane or acetic acid at temperatures ranging from 80°C to reflux (110°C) for 2–24 hours. The reaction proceeds via initial Michael addition followed by intramolecular cyclodehydration, yielding the target scaffold with water and ethanol as byproducts [1] [10].
This strategy offers significant versatility for C2 and C7 substituent modifications. Substitution at the C2 position is controlled by the α-carbon of the β-ketoester component, while the C7 methyl group specifically derives from methyl-containing β-ketoesters like ethyl acetoacetate. Conversely, variations at C5 and C6 are dictated by the choice of 5-aminopyrazole derivative [1] [6]. The reaction typically achieves moderate to good yields (50–89%), though extended reaction times and careful control of stoichiometry are required to minimize side products like uncyclized enamine intermediates. The tautomeric stability of the product, confirmed via X-ray crystallography, favors the 4H-keto tautomer (C=O bond length: 1.23 Å) over the enol forms, which is critical for downstream functionalization [1] [10].
Table 1: Representative Cyclocondensation Products from β-Ketoesters and Aminopyrazoles
β-Ketoester R¹ Group | Aminopyrazole R² Group | Reaction Conditions | Product (Yield %) |
---|---|---|---|
Methyl (CH₃) | H | Dioxane, 110°C, 2h | 7-Methylpyrazolo[1,5‑a]pyrimidin-5(4H)-one (50%) |
Phenyl (C₆H₅) | 3-Methyl | AcOH, reflux, 24h | 2-Phenyl-7-methylpyrazolo[1,5‑a]pyrimidin-5(4H)-one (65%) |
Ethyl (CH₂CH₃) | 3-Trifluoromethyl | EtOH, 80°C, 12h | 2-Ethyl-7-(trifluoromethyl)pyrazolo[1,5‑a]pyrimidin-5(4H)-one (71%) |
Benzyl (CH₂C₆H₅) | 3-Amino | Toluene, 110°C, 8h | 2-Benzyl-7-aminopyrazolo[1,5‑a]pyrimidin-5(4H)-one (58%) |
Conventional thermal cyclocondensation faces limitations in regioselectivity and prolonged reaction times. Microwave-assisted synthesis overcomes these challenges by enabling rapid, controlled heating that enhances reaction kinetics and suppresses side reactions. A validated microwave protocol for synthesizing 7-Methylpyrazolo[1,5‑a]pyrimidin-5(4H)-one involves reacting ethyl 2-butynoate with 5-aminopyrazole in 1,4-dioxane under inert atmosphere [2].
The process occurs in two sequential stages:
This method significantly improves regioselectivity by minimizing thermal decomposition pathways and suppressing alternative ring-closure modes. The controlled energy input ensures uniform superheating, reducing side products and increasing overall yields to 50–65% for the target compound—approximately 20% higher than traditional methods. The approach is particularly advantageous for sterically hindered or electron-deficient aminopyrazoles, where conventional heating often results in low yields [2].
Table 2: Optimization of Microwave-Assisted Cyclization Parameters
Temperature (°C) | Time (h) | Catalyst/Base | Yield (%) | Regioselectivity (Desired:Undesired Ratio) |
---|---|---|---|---|
80 | 4 | NaOEt | 32% | 5:1 |
110 | 2 | NaOMe | 50% | >20:1 |
130 | 1 | NaOMe | 48% | 15:1 |
110 | 4 | Cs₂CO₃ | 41% | 8:1 |
Chlorination serves as a pivotal transformation for activating the pyrazolo[1,5‑a]pyrimidinone core toward nucleophilic substitutions. Treatment of 7-Methylpyrazolo[1,5‑a]pyrimidin-5(4H)-one with phosphorus oxychloride (POCl₃) at reflux temperatures (100–110°C) for 4–8 hours efficiently replaces the C5 carbonyl oxygen with chlorine, yielding 5,7-dichloro-2-methylpyrazolo[1,5‑a]pyrimidine [6]. The reaction requires stoichiometric POCl₃, often with catalytic additives like N,N-dimethylaniline (DMA) or phosphorus pentachloride (PCl₅) to suppress hydrolysis byproducts. This chlorinated intermediate exhibits markedly enhanced reactivity due to the electron-withdrawing nature of the chlorine atoms, making it indispensable for subsequent functionalizations [6].
The dichloride intermediate displays differential reactivity between the C5 and C7 positions, enabling selective mono-substitution. The chlorine at C7 is significantly more labile due to reduced steric hindrance and favorable resonance stabilization of the anionic transition state during nucleophilic attack. This allows selective displacement at C7 using alkoxides, amines, or thiols under mild conditions while retaining the C5 chloride. Subsequent displacement at C5 requires harsher conditions or specialized catalysts [6]. Alternative activating strategies include:
Table 3: Chlorination and Selective Displacement Reactions
Starting Material | Reagent/Conditions | Product | Selectivity |
---|---|---|---|
7-Methylpyrazolo[1,5‑a]pyrimidin-5(4H)-one | POCl₃ (3 eq), reflux, 6h | 5,7-Dichloro-2-methylpyrazolo[1,5‑a]pyrimidine | N/A |
5,7-Dichloro-2-methylpyrazolo[1,5‑a]pyrimidine | Morpholine (1 eq), K₂CO₃, RT, 2h | 7-(Morpholin-4-yl)-5-chloro-2-methylpyrazolo[1,5‑a]pyrimidine | C7 > C5 (95:5) |
5,7-Dichloro-2-methylpyrazolo[1,5‑a]pyrimidine | NaOMe (1 eq), MeOH, 60°C, 4h | 5-Chloro-7-methoxy-2-methylpyrazolo[1,5‑a]pyrimidine | C7 > C5 (90:10) |
5,7-Dichloro-2-methylpyrazolo[1,5‑a]pyrimidine | NaN₃, DMF, 100°C, 12h | 5-Azido-7-chloro-2-methylpyrazolo[1,5‑a]pyrimidine | C5 > C7 (85:15) |
Palladium-catalyzed cross-coupling reactions enable the introduction of complex aryl, heteroaryl, and amino substituents onto the pyrazolo[1,5‑a]pyrimidinone scaffold. The C5 chloride in 5,7-dichloro-2-methylpyrazolo[1,5‑a]pyrimidine displays optimal reactivity for Buchwald–Hartwig amination due to reduced steric hindrance and enhanced electrophilicity compared to the C7 position. Amination employs catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, DavePhos, or BrettPhos) and mild bases (Cs₂CO₃ or K₃PO₄) in toluene or 1,4-dioxane at 80–100°C [6] [9]. Primary and secondary alkylamines react efficiently within 2–8 hours (yields: 70–90%), while anilines require extended reaction times or higher temperatures (100–120°C) due to reduced nucleophilicity. The reaction tolerates functional groups like ethers, nitriles, and protected amines, enabling access to advanced intermediates for drug discovery [6] [9].
Suzuki–Miyaura coupling at C5 or C7 positions utilizes arylboronic acids and Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under aqueous basic conditions (K₂CO₃ or Na₂CO₃ in DME/H₂O or THF/H₂O). Key considerations include:
Sequential functionalization exploits the differential reactivity of the C5 and C7 halogens. Initial Suzuki coupling at the more reactive C7 position (e.g., with 4-ethoxyphenylboronic acid) occurs selectively at 60°C, while the remaining C5 chloride undergoes subsequent Buchwald–Hartwig amination at 100°C. This orthogonal approach enables the synthesis of unsymmetrical 5,7-disubstituted derivatives with high regiocontrol [4] [6].
Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Intermediates
Substrate | Coupling Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|---|
5-Chloro-7-(morpholin-4-yl)-2-methylpyrazolo[1,5‑a]pyrimidine | Buchwald–Hartwig (C5) | Aniline, Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 100°C, 8h | 5-(Phenylamino)-7-(morpholin-4-yl)-2-methylpyrazolo[1,5‑a]pyrimidine | 85% |
5,7-Dichloro-2-methylpyrazolo[1,5‑a]pyrimidine | Suzuki (C5) | 4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 5-(4-Ethoxyphenyl)-7-chloro-2-methylpyrazolo[1,5‑a]pyrimidine | 78% |
5,7-Dibromo-2-methylpyrazolo[1,5‑a]pyrimidine | Sequential Suzuki (C7 then C5) | Step 1: Pyridin-3-ylboronic acid (1 eq), Pd(dppf)Cl₂, THF, 60°C, 6h → Step 2: 4-Carboxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 12h | 5-(4-Carboxyphenyl)-7-(pyridin-3-yl)-2-methylpyrazolo[1,5‑a]pyrimidine | 62% (over 2 steps) |
5-Chloro-7-iodo-2-methylpyrazolo[1,5‑a]pyrimidine | Buchwald–Hartwig (C5) | Piperidine, Pd(OAc)₂/BrettPhos, K₃PO₄, 1,4-Dioxane, 90°C, 4h | 5-(Piperidin-1-yl)-7-iodo-2-methylpyrazolo[1,5‑a]pyrimidine | 91% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1